

Stability and reactivity of 3-Bromocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromocyclohexene

Cat. No.: B075066

[Get Quote](#)

A Technical Guide to the Stability and Reactivity of **3-Bromocyclohexene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclohexene is a versatile cyclic alkenyl halide that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.^[1] Its unique structural features, specifically the allylic placement of the bromine atom, govern its stability and confer a distinct reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of **3-bromocyclohexene**, detailed experimental protocols, and a summary of its physicochemical properties to support its application in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the effective use of **3-bromocyclohexene** in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of **3-Bromocyclohexene**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₉ Br	[2]
Molecular Weight	161.04 g/mol	[2]
CAS Number	1521-51-3	[2]
Appearance	Colorless to yellow liquid	[1]
Boiling Point	57-58 °C at 12 mmHg	[3]
Density	1.4 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.528	[3]
Solubility	Not miscible or difficult to mix in water. Soluble in organic solvents.	[4][5]
Flash Point	54 °C (129.2 °F) - closed cup	

Table 2: Spectroscopic Data for **3-Bromocyclohexene**

Spectroscopy	Characteristic Peaks/Signals
¹ H NMR (CDCl ₃)	δ ~2.0-2.5 (m, 4H, CH ₂), ~4.8-5.2 (m, 1H, CHBr), ~5.6-6.0 (m, 2H, CH=CH)
¹³ C NMR (CDCl ₃)	δ ~24, 28 (CH ₂), ~50 (CHBr), ~125, 130 (CH=CH)
IR Spectroscopy	~3020 cm ⁻¹ (C-H, sp ²), ~2930 cm ⁻¹ (C-H, sp ³), ~1650 cm ⁻¹ (C=C), ~670 cm ⁻¹ (C-Br)

(Note: Exact spectroscopic values may vary slightly depending on the solvent and experimental conditions.)

Stability and Handling

The stability of **3-bromocyclohexene** is intrinsically linked to its structure. The bromine atom is at an allylic position, which is a key determinant of its reactivity. While the compound is stable under normal conditions, its propensity to undergo substitution and elimination reactions necessitates careful handling and storage.[6]

Structural Factors Influencing Stability

The C-Br bond in **3-bromocyclohexene** is activated by the adjacent double bond. This activation energy is lower compared to a saturated bromoalkane because reactions proceeding via carbocation or radical intermediates are stabilized by resonance.[7][8] The delocalization of charge or an unpaired electron across the pi-system of the adjacent double bond significantly stabilizes these intermediates, making them more accessible.[7][9]

Safe Handling and Storage

3-Bromocyclohexene is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2] Proper handling procedures are critical to ensure safety and maintain the integrity of the compound.

- **Handling:** Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10] Avoid contact with skin and eyes, and prevent inhalation of vapors.[10] Keep away from heat, sparks, and open flames, and use non-sparking tools.[6]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is often recommended to store at refrigerated temperatures (e.g., -20°C) to minimize degradation.[3] Keep away from strong oxidizing agents.[6]

Chemical Reactivity and Reaction Mechanisms

The reactivity of **3-bromocyclohexene** is dominated by its nature as a secondary, allylic halide. This structure allows it to participate in a range of reactions, including nucleophilic substitutions (S_N1 and S_N2) and eliminations (E1 and E2).

Nucleophilic Substitution Reactions (S_N1 & S_N2)

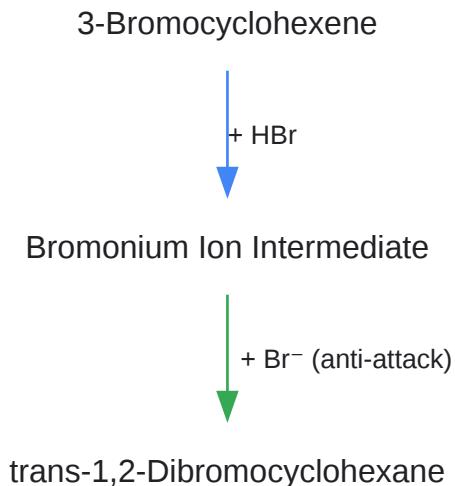
Despite being a secondary halide, which can undergo both S_N1 and S_N2 reactions, **3-bromocyclohexene** shows a notable propensity for the S_N1 pathway.[11][12] This is due to the

formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group.[13] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and lowering the activation energy for the S_n1 process.[8]

S_n2 reactions are also possible, particularly with strong, non-basic nucleophiles in polar aprotic solvents.[11][12] However, the S_n1 pathway often competes, especially under solvolytic conditions with weak nucleophiles.

Caption: S_n1 reaction pathway of **3-bromocyclohexene**.

Elimination Reactions (E1 & E2)


3-Bromocyclohexene readily undergoes elimination reactions. The E2 mechanism is favored by strong, bulky bases and results in the formation of 1,3-cyclohexadiene.[14] This product is a conjugated diene, which is thermodynamically stable, providing a strong driving force for the reaction.

The E1 pathway is also viable and competes with the S_n1 reaction, as it proceeds through the same resonance-stabilized allylic carbocation intermediate.[11][12]

Caption: E2 elimination of **3-bromocyclohexene** to form a conjugated diene.

Electrophilic Addition with HBr

An interesting and synthetically important reaction is the addition of hydrogen bromide (HBr) across the double bond. This reaction does not yield the expected allylic bromide but instead forms *trans*-1,2-dibromocyclohexane as the sole product.[15][16] The mechanism involves anchimeric assistance (neighboring group participation) by the bromine atom at C3. The initial electrophilic attack by H⁺ on the double bond forms a carbocation, which is immediately trapped by the neighboring bromine's lone pair to form a cyclic bromonium ion intermediate.[15] The subsequent attack by a bromide ion occurs from the face opposite to the bulky bromonium ring, resulting exclusively in the *trans* product.[17]

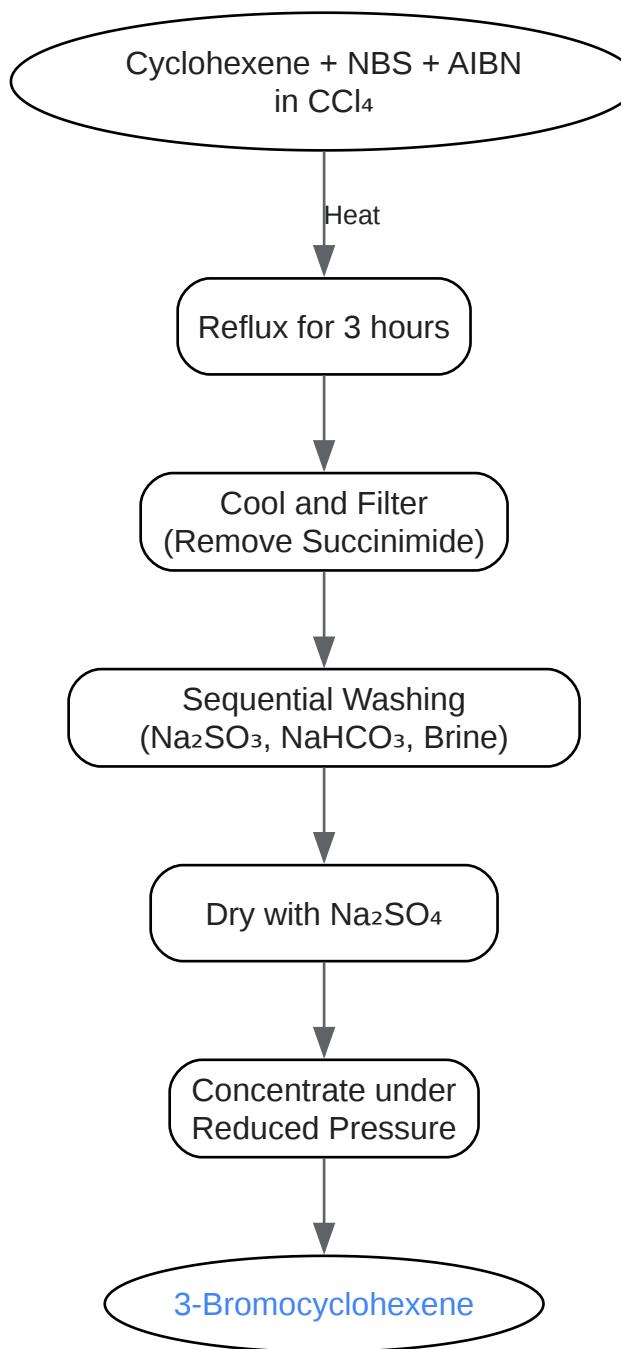
[Click to download full resolution via product page](#)

Caption: Mechanism of HBr addition to **3-bromocyclohexene**.

Experimental Protocols

Synthesis of 3-Bromocyclohexene via Allylic Bromination

This protocol describes the synthesis of **3-bromocyclohexene** from cyclohexene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[\[18\]](#)[\[19\]](#)


Materials:

- Cyclohexene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4), anhydrous
- Sodium sulfite (Na_2SO_3) solution
- Saturated sodium bicarbonate ($NaHCO_3$) solution

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

- In a round-bottom flask, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.12 mol) in anhydrous carbon tetrachloride (100 mL) at room temperature.[18][19]
- Add the radical initiator, AIBN (0.02 mol), to the mixture.[18][19]
- Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of CCl₄ is approx. 77°C) for 3 hours. The reaction is initiated by heat and can be observed by the conversion of the denser NBS into succinimide, which floats on the surface.[18][20]
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of CCl₄.
- Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine.[18][19]
- Dry the organic layer over anhydrous sodium sulfate.[18][19]
- Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to afford the crude **3-bromocyclohexene**.[18][19] The product can often be used directly in subsequent reactions or purified further by vacuum distillation.[18]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-bromocyclohexene**.

Applications in Synthesis

3-Bromocyclohexene is a valuable building block in organic synthesis.

- Pharmaceutical Intermediates: It is used in the preparation of various complex molecules and pharmaceutical intermediates.[1]
- Protecting Group: It serves as a precursor for the cyclohexenyl (Chx) protecting group for hydroxyl functions in amino acids like serine and threonine during peptide synthesis.[5]
- Synthesis of Cyclohexitols: It has been employed in the synthesis of enantiopure cyclohexitols, which are compounds of interest in medicinal chemistry.[3]
- Precursor to Dienes: As shown, it is an excellent precursor for 1,3-cyclohexadiene via elimination, a useful diene for Diels-Alder reactions.[14]

Conclusion

3-Bromocyclohexene exhibits a rich and synthetically useful chemistry defined by the interplay between its cyclic structure and the allylic bromine atom. Its ability to form stabilized intermediates allows it to readily undergo substitution and elimination reactions through multiple pathways. A thorough understanding of its stability, reactivity, and handling requirements enables chemists to effectively leverage this versatile reagent in the development of complex molecular architectures for the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-Bromocyclohexene | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromocyclohexene technical grade, 90 1521-51-3 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 3-Bromocyclohexene, 95% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. smolecule.com [smolecule.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
- 14. homework.study.com [homework.study.com]
- 15. brainly.com [brainly.com]
- 16. Reaction of 3-bromocyclohexene with HBr gives an "unusual" produc.. [askfilo.com]
- 17. homework.study.com [homework.study.com]
- 18. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 19. 3-BROMOCYCLOHEXENE | 1521-51-3 [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Stability and reactivity of 3-Bromocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075066#stability-and-reactivity-of-3-bromocyclohexene\]](https://www.benchchem.com/product/b075066#stability-and-reactivity-of-3-bromocyclohexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com